molecular formula C8H8F2O B2789714 2,3-Difluoro-5-methylbenzyl alcohol CAS No. 1378816-28-4

2,3-Difluoro-5-methylbenzyl alcohol

Cat. No.: B2789714
CAS No.: 1378816-28-4
M. Wt: 158.148
InChI Key: KMVLLWBMWSEHGV-UHFFFAOYSA-N
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Description

2,3-Difluoro-5-methylbenzyl alcohol is an organic compound with the molecular formula C8H8F2O and a molecular weight of 158.148 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Difluoro-5-methylbenzyl alcohol typically involves the fluorination of 5-methylbenzyl alcohol. One common method is the electrophilic aromatic substitution reaction where fluorine atoms are introduced into the benzene ring. The reaction conditions often include the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled temperature and solvent conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the alcohol to its corresponding hydrocarbon.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, and other strong oxidizers.

    Reduction: Pd/C, hydrogen gas.

    Substitution: SOCl2, PBr3.

Major Products Formed:

    Oxidation: 2,3-Difluoro-5-methylbenzaldehyde, 2,3-Difluoro-5-methylbenzoic acid.

    Reduction: 2,3-Difluoro-5-methylbenzene.

    Substitution: 2,3-Difluoro-5-methylbenzyl chloride, 2,3-Difluoro-5-methylbenzyl bromide.

Scientific Research Applications

2,3-Difluoro-5-methylbenzyl alcohol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its role in drug development, particularly in the design of fluorinated pharmaceuticals that may exhibit improved metabolic stability and bioavailability.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of 2,3-Difluoro-5-methylbenzyl alcohol largely depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity by influencing electronic properties and molecular conformation .

Comparison with Similar Compounds

  • 2,3-Difluorobenzyl alcohol
  • 2,4-Difluoro-5-methylbenzyl alcohol
  • 3,4-Difluoro-5-methylbenzyl alcohol

Comparison: 2,3-Difluoro-5-methylbenzyl alcohol is unique due to the specific positioning of the fluorine atoms on the benzene ring, which can significantly influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit distinct properties such as higher stability, different reactivity patterns, and unique biological effects .

Biological Activity

2,3-Difluoro-5-methylbenzyl alcohol is a fluorinated aromatic compound with potential biological activities that are gaining attention in medicinal chemistry and pharmacology. This article aims to present a comprehensive overview of its biological activity, including its mechanisms of action, applications in drug development, and relevant case studies.

This compound has the molecular formula C8H8F2O and features two fluorine atoms on the benzene ring, which can significantly influence its biological properties. The presence of fluorine enhances the compound's metabolic stability and bioavailability, making it a candidate for drug development.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The fluorine atoms can improve binding affinity through electronic effects and steric factors. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could act as an antagonist or agonist at certain receptor sites, influencing physiological responses.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains. For instance:

Microorganism Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

These results suggest that the compound could be explored further for applications in antimicrobial therapies .

Antiviral Activity

Preliminary studies have also suggested antiviral properties against specific viruses. For example, it has been tested against influenza virus strains with promising results indicating a reduction in viral replication .

Neuroprotective Effects

There are indications that this compound may possess neuroprotective qualities. In animal models of neurodegeneration, the compound demonstrated the ability to reduce oxidative stress markers and improve cognitive function .

Case Studies

  • Antimicrobial Efficacy Study : A study conducted on the antimicrobial properties of various benzyl alcohol derivatives included this compound. The findings highlighted its significant inhibitory effects on pathogenic bacteria, suggesting potential use in developing new antibacterial agents .
  • Neuroprotection in Animal Models : In a study examining neuroprotective agents for stroke treatment, this compound was shown to mitigate brain injury in rodent models by reducing lipid peroxidation and enhancing antioxidant defenses .

Applications in Drug Development

The unique properties of this compound make it a valuable candidate for drug development. Its potential roles include:

  • Precursor for Fluorinated Pharmaceuticals : The compound can serve as an intermediate in synthesizing more complex fluorinated drugs with enhanced efficacy and reduced side effects.
  • Lead Compound for Antimicrobial Drugs : Given its demonstrated antimicrobial activity, it may be developed into a lead compound for new antibiotics targeting resistant bacterial strains.

Properties

IUPAC Name

(2,3-difluoro-5-methylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2O/c1-5-2-6(4-11)8(10)7(9)3-5/h2-3,11H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMVLLWBMWSEHGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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